tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate
CAS No.: 1414860-35-7
Cat. No.: VC2895506
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate - 1414860-35-7](/images/structure/VC2895506.png)
Specification
CAS No. | 1414860-35-7 |
---|---|
Molecular Formula | C10H17NO3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | tert-butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate |
Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-8(11)6-13-5-7/h7-8H,4-6H2,1-3H3 |
Standard InChI Key | VKXGQPXJMBXTIN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CC1COC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CC1COC2 |
Introduction
Physical and Chemical Properties
Molecular Structure and Formula
The structural features of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (the oxo variant) include a molecular formula of C₁₁H₁₇NO₃ with a molecular weight of 211.26 g/mol . This compound contains 15 heavy atoms, 2 rotatable bonds, and 2 ring systems . The carbon bond saturation (Fsp3) value is 0.818, indicating a high degree of carbon saturation . Understanding these properties provides insight into the expected characteristics of the oxa variant, which would differ primarily in the arrangement of atoms at the 3-position.
Physicochemical Properties
The physicochemical properties of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate include a LogP value of 1.08, suggesting moderate lipophilicity and potential for membrane permeability . The compound has a polar surface area of 47 Ų, 2 hydrogen bond acceptors, and 0 hydrogen bond donors . These parameters are critical determinants of a compound's behavior in biological systems and its potential for drug development. The oxa variant would likely exhibit different physicochemical properties due to the structural variation at the 3-position.
Spectroscopic and Structural Identifiers
For identification purposes, the oxo-containing analog has several structural identifiers, including:
Identifier Type | Value for tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate |
---|---|
SMILES | CC(C)(C)OC(=O)N1C2CC1CC(=O)C2 |
InChI | InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-8H,4-6H2,1-3H3 |
InChIKey | MXCNJPMLNRBZJB-UHFFFAOYSA-N |
These identifiers serve as unique "fingerprints" for the compound in chemical databases and scientific literature . The oxa variant would have different identifiers reflecting its altered chemical structure.
Supplier | Package Size | Price (USD) | Lead Time | Shipping Origin |
---|---|---|---|---|
Enamine US | 100 mg | $589 | 2 days | United States |
Enamine US | 1 g | $1,700 | 2 days | United States |
Enamine US | 5 g | $4,931 | 2 days | United States |
Enamine Ltd | 1 g | $1,700 | 5 days | Ukraine |
Enamine Ltd | 10 g | $7,311 | 5 days | Ukraine |
SIA Enamine | 1 g | $1,700 | 5 days | Latvia |
This pricing information demonstrates the significant cost associated with specialized bicyclic compounds, with prices ranging from approximately $5.89/mg for small quantities to $0.73/mg for larger amounts . The premium pricing reflects the complexity of synthesis and purification processes for these structurally intricate molecules.
Applications in Chemical Research
Role in Synthetic Chemistry
Bicyclic nitrogen-containing compounds like tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate serve as valuable building blocks in medicinal chemistry and drug discovery programs . The Boc-protected nitrogen provides a handle for further functionalization, while the rigid bicyclic skeleton offers a well-defined three-dimensional orientation of functional groups . This structural rigidity can be advantageous in designing compounds with specific binding interactions to biological targets.
Structure-Activity Relationships
Synthetic Approaches and Production
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